![molecular formula C14H13BrN2OS B12895493 1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one CAS No. 87273-12-9](/img/structure/B12895493.png)
1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone is an organic compound that features a bromophenyl group and a dimethylpyrimidinylthio group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpyrimidine-4-thiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromobenzaldehyde undergoes a nucleophilic addition with 2,6-dimethylpyrimidine-4-thiol, followed by oxidation to form the ethanone derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reactions are often carried out under anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinylthio group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may influence its chemical properties and applications.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)butanone: This compound has a butanone backbone, potentially altering its reactivity and use in synthesis.
Propiedades
Número CAS |
87273-12-9 |
|---|---|
Fórmula molecular |
C14H13BrN2OS |
Peso molecular |
337.24 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H13BrN2OS/c1-9-7-14(17-10(2)16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
Clave InChI |
MEJZREVGXQSHJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)SCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


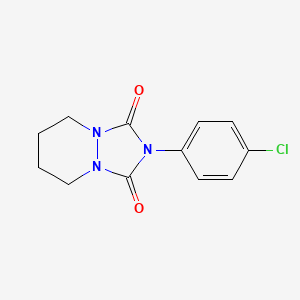
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
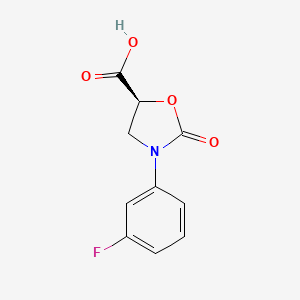
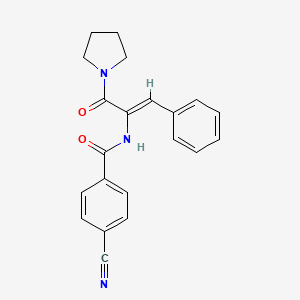
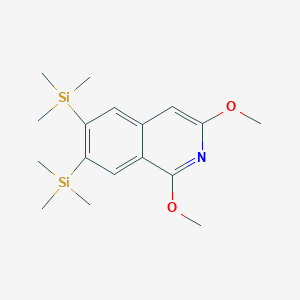
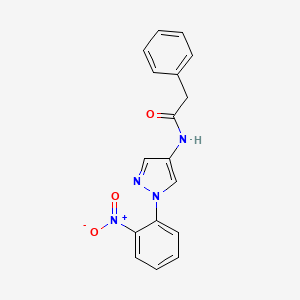
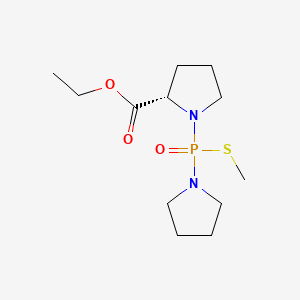
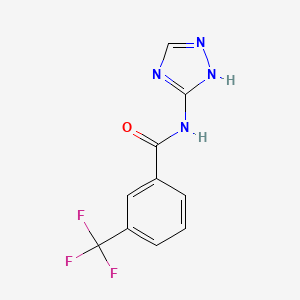
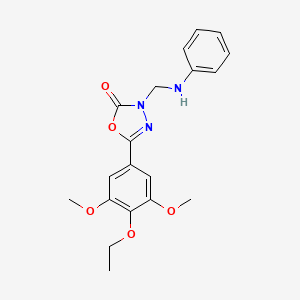
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
